3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one
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Overview
Description
3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of isoxazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring .
Scientific Research Applications
3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-methylisoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrido[4,3-d]pyrimidine: A related compound with a different ring structure but similar chemical properties.
[1,2,4]triazolo[4,3-a]pyrazine: A compound with a similar pyridazinone moiety.
Uniqueness
3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one is unique due to its specific ring structure and the presence of both isoxazole and pyridazinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H5N3O2 |
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Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-methyl-6H-[1,2]oxazolo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O2/c1-3-4-2-7-8-6(10)5(4)11-9-3/h2H,1H3,(H,8,10) |
InChI Key |
TVQMONOLTLVLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=NNC2=O |
Origin of Product |
United States |
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